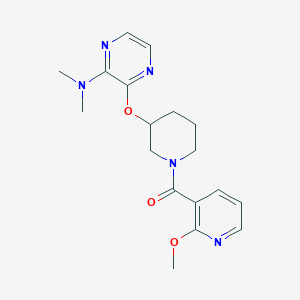

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(2-methoxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-22(2)15-17(21-10-9-19-15)26-13-6-5-11-23(12-13)18(24)14-7-4-8-20-16(14)25-3/h4,7-10,13H,5-6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXUQQFRVULFJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=C(N=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazine and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, copper.

Solvents: Dichloromethane, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its integration of pyrazine, piperidine, and methoxypyridine groups. Below is a comparative analysis with related derivatives:

Key Observations:

Heterocycle Diversity : The target compound’s pyrazine-piperidine-pyridine tricyclic system distinguishes it from simpler analogs like those in and , which lack fused heterocycles.

Molecular Weight : The target compound (369.4 g/mol) is significantly larger than analogs (166–248 g/mol), which may influence solubility or membrane permeability.

Spectroscopic Characterization

While the target compound’s spectral data are unavailable, analogs provide insights:

- NMR Spectroscopy : Methoxypyridine protons typically resonate at δ 3.8–4.0 ppm (methoxy) and δ 6.5–8.5 ppm (pyridine ring) . Pyrazine protons in appear at δ 8.0–8.5 ppm.

- UV-Vis : Pyrazine derivatives absorb strongly at 250–300 nm due to π→π* transitions , while methoxypyridine groups contribute additional absorption bands.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer: Synthesis optimization involves multi-step reactions, including coupling of the pyrazin-2-yloxy-piperidine precursor with the 2-methoxypyridin-3-yl methanone moiety under anhydrous conditions. Key parameters include:

- Catalyst selection: Palladium-based catalysts or coupling agents like EDCI/HOBt for amide bond formation .

- Temperature control: Reactions often proceed at 0–5°C during sensitive steps (e.g., nitration or reduction) to avoid side products .

- Purification: Column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol achieves >95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the pyrazine and piperidine rings. For example, coupling constants (J) differentiate axial/equatorial substituents on the piperidine ring .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C20H24N5O3: 406.1878) .

- HPLC-PDA: Detects impurities (<0.5%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer:

- Analog synthesis: Modify key groups (e.g., dimethylamino on pyrazine, methoxy on pyridine) and assess bioactivity. For example, replacing dimethylamino with acetyl alters solubility and target affinity .

- Biological assays: Use enzyme inhibition (IC50) or receptor-binding (Ki) assays. Compare analogs in a table:

| Analog Modification | Solubility (µg/mL) | IC50 (nM) |

|---|---|---|

| Dimethylamino (parent) | 12.5 | 45 |

| Acetyl substitution | 8.2 | 120 |

| Methoxy removal | 4.7 | >500 |

- Computational docking: Map interactions (e.g., hydrogen bonds between pyrazine-N and kinase active sites) using AutoDock Vina .

Q. How to resolve contradictions in bioactivity data across cell lines and in vivo models?

- Methodological Answer:

- Orthogonal assays: Validate target engagement using SPR (surface plasmon resonance) for binding kinetics (kon/koff) and cellular thermal shift assays (CETSA) .

- Metabolite profiling: LC-MS/MS identifies active metabolites in vivo that may explain discrepancies (e.g., hepatic conversion to a more potent derivative) .

- Species-specific factors: Compare human vs. murine CYP450 metabolism rates using microsomal stability assays .

Q. What computational strategies predict off-target interactions and metabolic pathways?

- Methodological Answer:

- Pharmacophore modeling: Use Schrödinger’s Phase to identify off-target kinases or GPCRs .

- ADMET prediction: SwissADME estimates CYP3A4/2D6 liabilities. For example, the methoxy group increases metabolic stability compared to hydroxyl analogs .

- MD simulations (GROMACS): Simulate binding to hERG channels to assess cardiac toxicity risks .

Data Contradiction Analysis

Q. How to address conflicting solubility and permeability data in preformulation studies?

- Methodological Answer:

- Solvent selection: Use biorelevant media (FaSSIF/FeSSIF) for solubility testing instead of pure buffers. The compound’s logP (~2.8) suggests moderate permeability, but aggregation in PBS may cause false-low solubility .

- Permeability assays: Compare PAMPA (artificial membrane) with Caco-2 cell results. For example, efflux ratios >3 indicate P-gp substrate liability, requiring structural modification .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating its anti-inflammatory activity?

- Methodological Answer:

- Primary macrophages: Measure TNF-α/IL-6 suppression via ELISA after LPS stimulation. Include controls for cytotoxicity (MTT assay) .

- NF-κB reporter assays: HEK293 cells transfected with luciferase constructs quantify pathway inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.